2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one

Catalog No.
S1538559
CAS No.
31554-45-7
M.F
C10H10N2O5S
M. Wt
270.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one

CAS Number

31554-45-7

Product Name

2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one

IUPAC Name

2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one

Molecular Formula

C10H10N2O5S

Molecular Weight

270.26 g/mol

InChI

InChI=1S/C10H10N2O5S/c13-8-4-2-1-3-6(8)10-7(11(14)15)5-9(18-10)12(16)17/h5-6H,1-4H2

InChI Key

UBMFAMUMOFXLPT-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

2-(3,5-dinitro-2-thienyl)-cyclohexanone

Canonical SMILES

C1CCC(=O)C(C1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]

2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one is an organic compound characterized by its unique structure that combines a cyclohexanone moiety with a 3,5-dinitrothiophenyl group. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The presence of the dinitrothiophenyl group introduces significant electronic properties, which can influence the compound's reactivity and biological activity.

The chemical behavior of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one can be understood through its functional groups:

  • Nucleophilic Reactions: The carbonyl group in cyclohexanone can undergo nucleophilic addition reactions. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring of the 3,5-dinitrothiophenyl group can participate in electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.
  • Michael Addition: As an enone, this compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone.

Research indicates that compounds containing dinitrothiophenyl groups may exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: The presence of nitro groups may contribute to anti-inflammatory properties through modulation of signaling pathways.

The synthesis of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one typically involves:

  • Formation of the Cyclohexanone Backbone: This can be achieved through traditional methods such as Claisen-Schmidt condensation or other ketone synthesis routes.
  • Introduction of the Dinitrothiophenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions where a suitable dinitrothiophenol derivative is reacted with the cyclohexanone precursor.

Specific synthetic routes may vary based on desired yields and purity levels.

The applications of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one are diverse and include:

  • Pharmaceutical Development: Potential use in drug formulation due to its biological activity.
  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Investigated for use in developing new materials with specific electronic properties.

Studies on the interactions of 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one with biological targets are crucial for understanding its mechanism of action. These may include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific proteins or enzymes.
  • In vitro Assays: Evaluating biological activity against various cell lines to determine efficacy and safety profiles.

Several compounds share structural similarities with 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one. Below are some examples along with a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
3,5-DinitrophenolPhenolic compoundKnown for strong acidic properties and explosive potential.
2-(4-Nitrophenyl)cyclohexanoneKetoneLacks thiophene ring; less electronic complexity.
4-(3,5-Dinitrothiazol-2-yl)phenolThiazole derivativeExhibits different biological activities; more focus on thiazole chemistry.
2-(3-Methoxyphenyl)cyclohexanoneMethoxy-substitutedDifferent substituent affects reactivity and solubility.

The unique combination of a cyclohexanone framework with a dinitrothiophenyl substituent sets 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one apart from these similar compounds, potentially offering distinct chemical reactivity and biological properties.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Exact Mass

270.03104260 g/mol

Monoisotopic Mass

270.03104260 g/mol

Heavy Atom Count

18

Other CAS

31554-45-7

Dates

Last modified: 04-14-2024

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